1-Ethynyl-4-phenoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

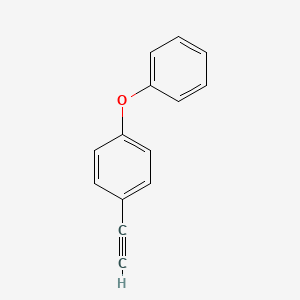

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMNQDOAPYPSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509865 | |

| Record name | 1-Ethynyl-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4200-06-0 | |

| Record name | 1-Ethynyl-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethynyl-4-phenoxybenzene: A Technical Guide for Researchers

CAS Number: 4200-06-0

This technical guide provides an in-depth overview of 1-Ethynyl-4-phenoxybenzene, a versatile aromatic alkyne of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, key applications, and detailed experimental protocols for its synthesis.

Core Compound Data

This compound, also known as 4-phenoxyphenylacetylene, is a colorless solid organic compound. Its core structure consists of a benzene ring substituted with a phenoxy group and an ethynyl group. This bifunctional nature makes it a valuable building block in various chemical syntheses.

| Property | Value | Source |

| CAS Number | 4200-06-0 | [1][2] |

| Molecular Formula | C₁₄H₁₀O | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Colorless solid | |

| Boiling Point | 90-95 °C at 0.4 mmHg | |

| Density | 1.074 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6060 | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like dichloromethane and ether. | [3] |

Key Applications in Research and Development

This compound is a valuable intermediate with applications spanning several scientific disciplines:

-

Organic Synthesis: It serves as a fundamental building block for the construction of more complex organic molecules due to the reactive nature of its terminal alkyne group.[3]

-

Materials Science: The compound and its derivatives are investigated for the development of novel materials with unique electronic and optical properties.[3] For instance, poly(this compound) is a polyacetylene derivative with a conjugated polymer backbone.[3]

-

Pharmaceutical Chemistry: The reactivity of the ethynyl group makes it a useful component in the synthesis of biologically active compounds and for applications in drug discovery processes.[3] It is particularly relevant in "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of new chemical entities.

Experimental Protocol: Synthesis via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is a primary method for synthesizing this compound and its derivatives.

Reaction: The coupling of an aryl halide (e.g., 4-phenoxy-iodobenzene) with a protected or terminal alkyne (e.g., ethynyltrimethylsilane followed by deprotection) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Materials:

-

4-Iodophenoxybenzene

-

Ethynyltrimethylsilane

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et₃N) or Piperidine)

-

Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Deprotection agent (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), palladium catalyst (e.g., 0.05 equivalents), and copper(I) iodide (e.g., 0.06 equivalents).

-

Solvent and Base Addition: Add the degassed solvent and the amine base to the flask.

-

Alkyne Addition: Add the terminal alkyne (e.g., 1.2 equivalents) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Visualizing the Sonogashira Coupling Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using the Sonogashira coupling reaction.

Caption: A generalized workflow for a Sonogashira cross-coupling reaction.

References

Technical Overview of 1-Ethynyl-4-phenoxybenzene

For research, scientific, and drug development professionals.

This document provides a concise summary of the core physicochemical properties of 1-Ethynyl-4-phenoxybenzene, a bi-aromatic ether with a terminal alkyne group. Its structure is of interest in organic synthesis and materials science.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₀O | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Linear Formula | C₆H₅OC₆H₄C≡CH | [1] |

| CAS Number | 4200-06-0 | [1][2] |

| Density | 1.074 g/mL at 25 °C | [1] |

| Boiling Point | 90-95 °C at 0.4 mmHg | [1] |

| Refractive Index | n20/D 1.6060 | [1] |

Structural Information

The molecular structure defines the reactivity and physical properties of the compound. The presence of the terminal alkyne (ethynyl group) and the phenoxy ether linkage are key features for potential chemical modifications.

Caption: 2D structure of this compound.

Note: The request for detailed experimental protocols and signaling pathways is not applicable to the query for a compound's molecular weight. The information provided is a summary of the core physicochemical data for this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-4-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-phenoxybenzene is an aromatic organic compound that incorporates both an ethynyl and a phenoxy group attached to a central benzene ring. Its chemical structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for materials science and medicinal chemistry. The terminal alkyne group is highly versatile and can participate in a variety of coupling reactions, such as the Sonogashira coupling, while the phenoxy group influences the molecule's solubility and electronic properties. This guide provides a detailed overview of the key physical properties of this compound, along with standardized experimental protocols for their determination.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Number | 4200-06-0 | [1] |

| Appearance | Colorless solid or liquid | [2] |

| Boiling Point | 90-95 °C at 0.4 mmHg | [3] |

| Density | 1.074 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.6060 | [3] |

| Solubility | Sparingly soluble in water. | [2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of organic compounds like this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity.[4]

Materials:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or heating mantle

-

Sample of this compound (finely powdered)

-

Mortar and pestle

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.[4]

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[4]

-

Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[4]

-

Fill the Thiele tube with a suitable high-boiling point oil to a level above the top of the side arm.

-

Insert the thermometer and the attached capillary tube into the Thiele tube, ensuring the oil level is above the sample but the open end of the capillary tube is above the oil.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The design of the tube will ensure uniform heating of the oil via convection currents.[4]

-

Observe the sample closely as the temperature rises.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.[4]

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Materials:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block heater or oil bath)[5]

-

Sample of this compound

Procedure:

-

Place a few milliliters of the liquid sample into the small test tube.[6]

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[5]

-

Attach the test tube to a thermometer so that the sample is level with the thermometer bulb.

-

Place the assembly in a heating block or oil bath.[5]

-

Heat the apparatus slowly and observe the capillary tube.[5]

-

As the liquid heats, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Note the temperature at which this rapid stream of bubbles is observed. This is the boiling point of the liquid.[5]

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.[7]

Materials:

-

Graduated cylinder (e.g., 10 mL or 25 mL)[7]

-

Electronic balance (accurate to at least 0.01 g)[8]

-

Sample of this compound

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.[7]

-

Carefully add a specific volume of the liquid sample (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[7]

-

Record the mass of the liquid displayed on the balance.[7]

-

Calculate the density using the formula: Density = Mass / Volume.[7]

-

For improved accuracy, repeat the measurement several times and calculate the average density.[8]

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Materials:

-

Abbe refractometer

-

Sample of this compound

-

Dropper or pipette

-

Constant temperature water bath (optional, for precise measurements)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, apply a few drops of the liquid sample onto the surface of the measuring prism.

-

Close the illuminating prism and ensure the liquid spreads evenly between the two prisms.

-

While looking through the eyepiece, turn the knob to adjust the light source and bring the boundary line between the light and dark regions into the center of the crosshairs.

-

Use the chromaticity adjustment to eliminate any color fringes and obtain a sharp, clear boundary line.

-

Read the refractive index value from the scale.

-

If the measurement is temperature-sensitive, connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C).

Synthesis Workflow: Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This makes it a highly relevant synthetic route for this compound, which would typically involve the coupling of a 4-phenoxyphenyl halide with a protected or terminal acetylene. The following diagram illustrates a typical workflow for such a reaction.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. This compound 97 4200-06-0 [sigmaaldrich.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-4-phenoxybenzene from 4-Phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 1-ethynyl-4-phenoxybenzene, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 4-phenoxyaniline. The synthesis involves a three-step sequence: the diazotization of 4-phenoxyaniline, followed by a Sandmeyer-type reaction to introduce a halogen, and culminating in a Sonogashira coupling to install the terminal alkyne functionality.

Synthetic Strategy Overview

The conversion of 4-phenoxyaniline to this compound is efficiently achieved through a well-established three-step reaction sequence. This strategy is predicated on the transformation of the primary amino group of 4-phenoxyaniline into a more versatile functional group for subsequent carbon-carbon bond formation.

The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic pathway from 4-phenoxyaniline to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for laboratory implementation. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1 & 2: Diazotization and Sandmeyer Reaction (One-Pot Procedure)

This one-pot procedure combines the diazotization of 4-phenoxyaniline and the subsequent conversion of the resulting diazonium salt to either 4-iodophenoxybenzene or 4-bromophenoxybenzene. The choice of the halogenating agent in the Sandmeyer reaction will determine the final intermediate. Aryl iodides are generally more reactive in the subsequent Sonogashira coupling.[1][2]

Experimental Protocol: Synthesis of 4-Iodophenoxybenzene

-

Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-phenoxyaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold aniline suspension while maintaining the internal temperature between 0 and 5 °C. The reaction is exothermic, and slow addition is crucial to prevent decomposition of the diazonium salt.

-

Confirmation of Diazotization: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC) and for a slight excess of nitrous acid using starch-iodide paper.

-

Sandmeyer Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-iodophenoxybenzene can be purified by column chromatography on silica gel.

Table 1: Representative Reaction Parameters for Diazotization and Sandmeyer Reaction

| Parameter | 4-Iodophenoxybenzene Synthesis | 4-Bromophenoxybenzene Synthesis |

| Starting Material | 4-Phenoxyaniline | 4-Phenoxyaniline |

| Reagents | NaNO₂, HCl, KI | NaNO₂, HBr, CuBr |

| Stoichiometry (eq) | 1.0 (Aniline), 1.1 (NaNO₂), 3.0 (Acid), 1.5 (KI) | 1.0 (Aniline), 1.1 (NaNO₂), 3.0 (Acid), 1.2 (CuBr) |

| Solvent | Water | Water |

| Temperature (°C) | 0-5 (Diazotization), RT (Iodination) | 0-5 (Diazotization), 60-80 (Bromination) |

| Typical Yield (%) | 70-85 | 65-80 |

Step 3: Sonogashira Coupling and Deprotection

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3] In this step, the intermediate 4-halophenoxybenzene is coupled with a protected terminal alkyne, typically (trimethylsilyl)acetylene (TMSA), followed by the removal of the trimethylsilyl (TMS) protecting group.

Experimental Protocol: Sonogashira Coupling and Deprotection

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodophenoxybenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).

-

Solvent and Base Addition: Add a suitable solvent, such as anhydrous triethylamine or a mixture of toluene and triethylamine.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2-1.5 eq) to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude TMS-protected product in a mixture of methanol and a suitable solvent like dichloromethane. Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature.

-

Final Work-up and Purification: After the deprotection is complete (monitored by TLC), neutralize the mixture, and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography.

Table 2: Representative Reaction Parameters for Sonogashira Coupling and Deprotection

| Parameter | Value |

| Starting Material | 4-Iodophenoxybenzene |

| Coupling Partner | (Trimethylsilyl)acetylene |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) |

| Copper Co-catalyst | CuI (2-10 mol%) |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |

| Solvent | Toluene, THF, or neat amine |

| Temperature (°C) | 25-70 |

| Deprotection Reagent | K₂CO₃ in Methanol |

| Typical Yield (%) | 80-95 (for both steps) |

Visualizing the Process

To further elucidate the experimental workflow, the following diagram outlines the key stages of the synthesis.

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound from 4-phenoxyaniline. The individual reactions, diazotization, Sandmeyer reaction, and Sonogashira coupling, are all well-established and high-yielding transformations in organic synthesis. This guide offers detailed protocols and key reaction parameters to aid researchers in the successful preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is critical for achieving optimal results.

References

Structural Analysis of 1-Ethynyl-4-phenoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-Ethynyl-4-phenoxybenzene (CAS No. 4200-06-0), a substituted aromatic alkyne. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines the most probable synthetic route and expected structural characterization data based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a foundational resource for researchers utilizing or planning to synthesize this molecule, providing detailed hypothetical experimental protocols and data interpretation.

Introduction

This compound is an organic molecule featuring a terminal alkyne group and a phenoxy ether substituent on a central benzene ring. Its rigid, linear ethynyl group and the potential for electronic modulation through the phenoxy moiety make it a molecule of interest in materials science and as a building block in organic synthesis. This guide details the structural aspects of this compound, including its synthesis, and predicted spectroscopic and physical properties.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₄H₁₀O and a molecular weight of 194.23 g/mol .[1][2][3] The structure combines the rigidity of the ethynylphenyl core with the conformational flexibility of the phenoxy group.

| Property | Value | Reference |

| CAS Number | 4200-06-0 | [1][2] |

| Molecular Formula | C₁₄H₁₀O | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1] |

| Boiling Point | 90-95 °C at 0.4 mmHg | [1] |

| Density | 1.074 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.6060 | [1] |

Synthesis

The most common and efficient method for the synthesis of terminal aryl alkynes like this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. In this case, the likely precursors are 1-bromo-4-phenoxybenzene and a protected or terminal acetylene source.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

-

1-Bromo-4-phenoxybenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-phenoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine (2.0 eq). Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification of Intermediate: Purify the crude product, 1-(Phenoxy)-4-((trimethylsilyl)ethynyl)benzene, by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Deprotection: Dissolve the purified intermediate in a mixture of methanol and dichloromethane. Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours.

-

Final Work-up and Purification: Quench the reaction with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Structural Characterization Data (Predicted)

NMR Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.00-7.50 | Multiplet | Ar-H |

| Acetylenic Proton | ~3.10 | Singlet | -C≡C-H |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 115-160 | Ar-C |

| Alkynyl Carbon (-C≡CH) | ~83 | -C≡CH |

| Alkynyl Carbon (-C≡CH) | ~78 | -C≡CH |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, sharp |

| C≡C stretch | ~2110 | Weak to medium |

| C-O-C stretch (ether) | 1240-1260 | Strong |

| Aromatic C-H stretch | >3000 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium to weak |

Mass Spectrometry

| Technique | Predicted m/z | Assignment |

| High-Resolution MS (HRMS) | [M+H]⁺: 195.0804 | C₁₄H₁₁O⁺ |

| Electron Ionization (EI) | 194 | [M]⁺˙ |

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of this compound. The proposed Sonogashira coupling synthesis is a robust and reliable method for its preparation. The expected spectroscopic data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. As this molecule may serve as a valuable precursor in various fields, this guide aims to facilitate its synthesis and characterization, thereby enabling further research and development.

References

Spectroscopic Data of 1-Ethynyl-4-phenoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-ethynyl-4-phenoxybenzene (CAS No. 4200-06-0). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data obtained from computational methods, alongside detailed, standardized experimental protocols for acquiring such data. This information is crucial for the characterization and quality control of this compound in research and development settings.

Compound Information

| Compound Name | This compound |

| Synonyms | 4-Phenoxyphenylacetylene |

| CAS Number | 4200-06-0 |

| Molecular Formula | C₁₄H₁₀O |

| Molecular Weight | 194.23 g/mol |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and provide a valuable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d | 2H | Ar-H |

| ~7.35 | t | 2H | Ar-H |

| ~7.15 | t | 1H | Ar-H |

| ~7.05 | d | 2H | Ar-H |

| ~7.00 | d | 2H | Ar-H |

| ~3.10 | s | 1H | ≡C-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Ar-C |

| ~156 | Ar-C |

| ~134 | Ar-C |

| ~130 | Ar-C |

| ~124 | Ar-C |

| ~120 | Ar-C |

| ~118 | Ar-C |

| ~117 | Ar-C |

| ~83 | -C≡ |

| ~78 | ≡C-H |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2100 | Medium, Sharp | C≡C stretch |

| ~1600-1450 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O-Aryl stretch |

Ultraviolet-Visible (UV-vis) Spectroscopy

Table 4: Predicted UV-vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~250-280 | Not Predicted | Ethanol/Hexane |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1 second.

-

Collect 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Employ a 45° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 1024-2048 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay) with an appropriate software (e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal (e.g., diamond or germanium). For a solid sample, press a small amount firmly onto the crystal to ensure good contact.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

UV-vis Spectroscopy

UV-vis Spectroscopy Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or hexane) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

-

Instrumentation: Use a dual-beam UV-vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample from 400 nm to 200 nm.

-

-

Data Processing: The instrument software will automatically subtract the solvent baseline and display the absorbance spectrum of the sample. Identify the wavelength of maximum absorbance (λmax).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Poly(1-ethynyl-4-phenoxybenzene): A Technical Overview of its Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1-ethynyl-4-phenoxybenzene) (PEPB) is a substituted polyacetylene that has garnered interest due to its conjugated backbone and potential applications in optoelectronics and materials science. The presence of the bulky 4-phenoxybenzene side group enhances the polymer's solubility and stability compared to unsubstituted polyacetylene, allowing for easier processing and characterization. This technical guide provides a comprehensive overview of the known properties of PEPB, detailing experimental protocols for its synthesis and characterization, and presenting key data in a structured format.

Core Properties of Poly(this compound)

The properties of PEPB are intrinsically linked to its molecular structure, which features a conjugated polyene backbone with pendant phenoxybenzene groups. This structure imparts specific optical, electrochemical, and thermal characteristics.

Data Presentation

The following tables summarize the key quantitative data reported for Poly(this compound).

Table 1: Optical and Electrochemical Properties

| Property | Value | Method of Determination | Reference |

| UV-visible Absorption Maximum (λmax) | 352 nm | UV-visible Spectroscopy | [1] |

| Photoluminescence (PL) Maximum | 453 nm | Photoluminescence Spectroscopy | [1] |

| Photon Energy at PL Maximum | 2.74 eV | Calculation from PL Maximum | [1] |

| Optical Band Gap (Eg) | 3.02 eV | Tauc Plot from UV-vis data | [1] |

Table 2: Molecular Weight Properties

| Property | Value Range | Method of Determination | Reference |

| Number-Average Molecular Weight (Mn) | 5,500 - 11,500 g/mol | Gel Permeation Chromatography (GPC) | [1] |

| Weight-Average Molecular Weight (Mw) | Data not available in abstracts | Gel Permeation Chromatography (GPC) | |

| Polydispersity Index (PDI) | Data not available in abstracts | Gel Permeation Chromatography (GPC) |

Table 3: Thermal Properties

| Property | Value | Method of Determination | Reference |

| Thermal Stability | Enhanced compared to less bulky polyacetylenes | Thermogravimetric Analysis (TGA) | [2] |

| Decomposition Temperature (e.g., Td5, Td10) | Specific values not available in abstracts | Thermogravimetric Analysis (TGA) | [2] |

| Glass Transition Temperature (Tg) | Data not available in abstracts | Differential Scanning Calorimetry (DSC) |

Note: More specific data on molecular weight and thermal properties would be available in the full-text articles of the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols used for the synthesis and characterization of Poly(this compound).

Synthesis of Poly(this compound)

The polymerization of this compound is typically carried out using a transition metal catalyst, such as a Rh(I) complex.

Materials:

-

This compound (monomer)

-

Rh(I) complex catalyst (e.g., [Rh(nbd)Cl]₂)

-

Co-catalyst (e.g., triethylamine)

-

Solvent (e.g., toluene or tetrahydrofuran)

-

Methanol (for precipitation)

Procedure:

-

The monomer, this compound, is dissolved in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

The Rh(I) catalyst and the co-catalyst are added to the solution.

-

The reaction mixture is stirred at a specific temperature for a set period to allow for polymerization.

-

The resulting polymer is precipitated by pouring the reaction mixture into an excess of a non-solvent, such as methanol.

-

The precipitated polymer is then filtered, washed with the non-solvent to remove any unreacted monomer and catalyst residues, and dried under vacuum.

Characterization Techniques

NMR spectroscopy is used to elucidate the chemical structure of the polymer.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, Jeol) operating at a suitable frequency for ¹H and ¹³C nuclei (e.g., 400 or 500 MHz).

Sample Preparation:

-

A small amount of the dried polymer is dissolved in a deuterated solvent (e.g., CDCl₃ or THF-d₈).

Data Acquisition:

-

¹H NMR and ¹³C NMR spectra are acquired.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

TGA is employed to evaluate the thermal stability of the polymer.

Instrumentation:

-

Thermogravimetric Analyzer.

Procedure:

-

A small, accurately weighed sample of the polymer is placed in a TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).

-

The weight loss of the sample is recorded as a function of temperature.

-

The data is plotted as a thermogram (weight % vs. temperature), from which decomposition temperatures (e.g., Td5 for 5% weight loss) can be determined.

GPC is used to determine the molecular weight and molecular weight distribution of the polymer.

Instrumentation:

-

GPC system equipped with a pump, injector, a set of columns (e.g., polystyrene-divinylbenzene), and a detector (typically a refractive index detector).

Sample Preparation:

-

The polymer is dissolved in a suitable solvent for the GPC columns (e.g., tetrahydrofuran).

-

The solution is filtered through a microfilter before injection.

Analysis:

-

The GPC system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene standards).

-

The polymer sample is injected into the system.

-

The elution of the polymer is monitored by the detector.

-

The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the calibration curve.

CV is utilized to investigate the electrochemical properties of the polymer, such as its oxidation and reduction potentials.

Instrumentation:

-

Potentiostat.

-

A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

Procedure:

-

A solution of the polymer is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

The solution is purged with an inert gas to remove dissolved oxygen.

-

The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.

-

The data is plotted as a cyclic voltammogram (current vs. potential).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Poly(this compound).

Caption: Experimental workflow for PEPB synthesis and characterization.

Structure-Property Relationship

The conjugated nature of the polyacetylene backbone is fundamental to the electro-optical properties of PEPB.

Caption: Relationship between PEPB's structure and its properties.

Conclusion

Poly(this compound) exhibits interesting electro-optical and thermal properties stemming from its unique chemical structure. This guide provides a foundational understanding of these properties and the experimental methods used for their determination. Further research, particularly in obtaining more detailed quantitative data on molecular weight and thermal decomposition, will be crucial for fully realizing the potential of this polymer in various applications. The provided protocols and data serve as a valuable resource for researchers in the fields of polymer chemistry, materials science, and drug development who are interested in exploring the characteristics and applications of substituted polyacetylenes.

References

The Sonogashira Coupling of Aryl Ethers: A Technical Guide to Nickel-Catalyzed C–O Alkynylation

For Immediate Release

A comprehensive technical guide detailing the mechanism, experimental protocols, and applications of the Sonogashira coupling reaction for aryl ethers is now available for researchers, scientists, and professionals in drug development. This document focuses on the nickel-catalyzed approach, a key innovation for the activation of traditionally inert C–O bonds in cross-coupling reactions.

The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, has historically been limited to the use of aryl halides and triflates. The high bond dissociation energy of the C–O bond in readily available aryl ethers has presented a significant challenge to their utilization in this powerful transformation. However, recent advancements in catalysis have enabled a Sonogashira-type coupling of aryl ethers, expanding the synthetic chemist's toolbox.

This guide provides an in-depth exploration of the nickel-catalyzed alkynylation of anisole derivatives, a breakthrough that circumvents the limitations of traditional palladium-based systems. The core of this methodology lies in the synergistic effect of a nickel catalyst and a sterically demanding N-heterocyclic carbene (NHC) ligand, which facilitates the challenging oxidative addition of the aryl ether C–O bond to the metal center.

Core Mechanism: A Nickel-Catalyzed Pathway

The Sonogashira-type coupling of aryl ethers proceeds via a catalytic cycle distinct from the classical palladium-catalyzed pathway. The key to this transformation is the use of a low-valent nickel(0) species, stabilized by an N-heterocyclic carbene (NHC) ligand, typically 1,3-dicyclohexylimidazol-2-ylidene (ICy). Unlike the standard Sonogashira reaction which employs a terminal alkyne and a base, this method necessitates the use of a more potent nucleophile in the form of an alkynyl Grignard reagent (R-C≡C-MgX).

The proposed catalytic cycle is initiated by the oxidative addition of the aryl ether to the Ni(0)-NHC complex. This is the rate-determining step and the primary reason for the necessity of a nickel catalyst, which is more adept at cleaving the strong C–O bond than palladium. The resulting arylnickel(II) intermediate then undergoes transmetalation with the alkynyl Grignard reagent. In this step, the alkynyl group is transferred to the nickel center, and a magnesium salt is formed as a byproduct. The final step is reductive elimination from the dialkynylarylnickel(II) complex, which yields the desired aryl-alkyne product and regenerates the active Ni(0)-NHC catalyst, allowing the cycle to continue.

Quantitative Data Summary

The following table summarizes the scope and efficiency of the nickel-catalyzed alkynylation of various anisole derivatives with different alkynyl Grignard reagents. The data is compiled from seminal studies in the field, showcasing the versatility of this methodology.

| Entry | Aryl Ether (Anisole Derivative) | Alkynyl Grignard Reagent | Product | Yield (%) |

| 1 | 2-Methoxynaphthalene | Phenylacetylenylmagnesium bromide | 2-(Phenylethynyl)naphthalene | 95 |

| 2 | 2-Methoxynaphthalene | (Trimethylsilyl)acetylenylmagnesium bromide | 2-((Trimethylsilyl)ethynyl)naphthalene | 88 |

| 3 | 2-Methoxynaphthalene | Cyclohexylacetylenylmagnesium bromide | 2-(Cyclohexylethynyl)naphthalene | 92 |

| 4 | 4-Methoxybiphenyl | Phenylacetylenylmagnesium bromide | 4-(Phenylethynyl)-1,1'-biphenyl | 85 |

| 5 | Anisole | Phenylacetylenylmagnesium bromide | Diphenylacetylene | 45 |

| 6 | 1,3-Dimethoxybenzene | Phenylacetylenylmagnesium bromide | 1-Methoxy-3-(phenylethynyl)benzene | 78 |

Detailed Experimental Protocols

This section provides a representative experimental protocol for the nickel-catalyzed Sonogashira-type coupling of an aryl ether.

Reaction: Nickel-Catalyzed Alkynylation of 2-Methoxynaphthalene with Phenylacetylenylmagnesium Bromide.

Materials:

-

Nickel(II) acetylacetonate [Ni(acac)₂] (5.0 mol%)

-

1,3-Dicyclohexylimidazolium chloride (ICy·HCl) (10 mol%)

-

Sodium tert-butoxide (NaOtBu) (20 mol%)

-

2-Methoxynaphthalene (1.0 equiv)

-

Phenylacetylenylmagnesium bromide (1.5 equiv, 1.0 M solution in THF)

-

Anhydrous toluene

Experimental Workflow:

Procedure:

-

Catalyst Pre-formation: To a dry, argon-flushed Schlenk flask, add Ni(acac)₂ (5.0 mol%), ICy·HCl (10 mol%), and NaOtBu (20 mol%).

-

Reaction Setup: Add 2-methoxynaphthalene (1.0 equiv) to the flask. The flask is then evacuated and backfilled with argon three times.

-

Solvent and Reagent Addition: Anhydrous toluene is added via syringe, followed by the dropwise addition of the phenylacetylenylmagnesium bromide solution at room temperature with stirring.

-

Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the pure 2-(phenylethynyl)naphthalene.

This innovative approach to the Sonogashira coupling using aryl ethers as substrates opens up new avenues for the synthesis of complex organic molecules, with significant implications for the pharmaceutical and materials science industries. The utilization of abundant and economically viable aryl ethers as starting materials represents a significant step towards more sustainable chemical synthesis.

In-depth Technical Guide on the Electronic Properties of Phenoxy-Substituted Polyacetylenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of phenoxy-substituted polyacetylenes. This class of conjugated polymers is of significant interest due to the potential for tuning their electronic and physical properties through modification of the phenoxy side group. This document details their synthesis, electronic characteristics, and the experimental methodologies used for their characterization, aiming to serve as a valuable resource for researchers in materials science and drug development.

Introduction

Polyacetylene, the simplest conjugated polymer, has been a cornerstone in the field of conducting polymers. However, its poor processability and instability have limited its practical applications. The introduction of substituents, such as phenoxy groups, onto the polyacetylene backbone can significantly improve solubility and stability while offering a mechanism to modulate the electronic properties of the polymer. The oxygen atom in the phenoxy group can influence the electron density of the conjugated backbone, and further substitution on the phenyl ring provides a versatile platform for fine-tuning properties like conductivity, bandgap, and charge carrier mobility.

Synthesis of Phenoxy-Substituted Polyacetylenes

The primary method for synthesizing phenoxy-substituted polyacetylenes is through the polymerization of the corresponding phenoxyacetylene monomers. Rhodium-based catalysts are particularly effective for the polymerization of substituted acetylenes, often yielding polymers with high molecular weights and controlled stereochemistry.[1][2]

General Structure

The general chemical structure of a phenoxy-substituted polyacetylene is characterized by a polyene backbone with phenoxy groups attached to the carbon atoms.

Caption: General structure of a phenoxy-substituted polyacetylene.

Experimental Protocol: Rhodium-Catalyzed Polymerization

The following provides a representative experimental protocol for the synthesis of a phenoxy-substituted polyacetylene using a rhodium catalyst.

Materials:

-

Phenoxyacetylene monomer

-

Rhodium(I) catalyst, e.g., [Rh(nbd)Cl]₂ (nbd = norbornadiene)

-

Cocatalyst/Initiator (e.g., triethylamine or an organoboron compound)

-

Anhydrous solvent (e.g., toluene, THF, or chloroform)

-

Methanol (for precipitation)

Procedure:

-

Catalyst Preparation: In a nitrogen-purged glovebox, the rhodium catalyst and cocatalyst are dissolved in the anhydrous solvent in a Schlenk flask. The solution is typically stirred at room temperature to allow for the formation of the active catalytic species.

-

Polymerization: The phenoxyacetylene monomer, dissolved in the same anhydrous solvent, is added to the catalyst solution via syringe. The reaction mixture is then stirred at a controlled temperature (e.g., 30-60 °C) for a specified period (typically several hours to a day). The progress of the polymerization can be monitored by techniques such as thin-layer chromatography or by observing the increase in viscosity of the solution.

-

Polymer Isolation: Upon completion, the polymerization is quenched by adding a small amount of a terminating agent (e.g., methanol). The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Purification: The precipitated polymer is collected by filtration, washed repeatedly with the non-solvent to remove any residual monomer and catalyst, and then dried under vacuum to a constant weight.

Caption: Workflow for Rh-catalyzed polymerization of phenoxyacetylene.

Electronic Properties

The electronic properties of phenoxy-substituted polyacetylenes are influenced by the nature of the phenoxy side chain and the overall polymer architecture. These properties are crucial for their potential applications in electronic devices.

Data Presentation

Currently, there is a notable lack of specific quantitative data in the peer-reviewed literature for the electronic properties of unsubstituted poly(phenoxyacetylene) and its simple derivatives. The available data is often for more complex, substituted systems or for the broader class of substituted polyacetylenes. The following tables are structured to present such data once it becomes available through further research.

Table 1: Electrical Conductivity of Phenoxy-Substituted Polyacetylenes

| Polymer | Substituent on Phenyl Ring | Dopant | Conductivity (S/cm) |

| Poly(phenoxyacetylene) | None | Undoped | Data not available |

| Poly(phenoxyacetylene) | None | I₂ | Data not available |

| Poly(p-methoxyphenoxyacetylene) | p-OCH₃ | Undoped | Data not available |

| Poly(p-methoxyphenoxyacetylene) | p-OCH₃ | I₂ | Data not available |

Table 2: Optical Bandgap of Phenoxy-Substituted Polyacetylenes

| Polymer | Substituent on Phenyl Ring | Method | Bandgap (eV) |

| Poly(phenoxyacetylene) | None | UV-Vis | Data not available |

| Poly(p-methoxyphenoxyacetylene) | p-OCH₃ | UV-Vis | Data not available |

Table 3: Charge Carrier Mobility of Phenoxy-Substituted Polyacetylenes

| Polymer | Substituent on Phenyl Ring | Carrier Type | Mobility (cm²/Vs) |

| Poly(phenoxyacetylene) | None | Hole | Data not available |

| Poly(phenoxyacetylene) | None | Electron | Data not available |

| Poly(p-methoxyphenoxyacetylene) | p-OCH₃ | Hole | Data not available |

| Poly(p-methoxyphenoxyacetylene) | p-OCH₃ | Electron | Data not available |

Experimental Protocols for Characterization

The characterization of the electronic properties of these polymers involves a suite of specialized techniques.

Electrical Conductivity Measurement

The electrical conductivity is typically measured using a four-point probe method on thin films of the polymer.

Protocol:

-

Film Preparation: A thin film of the phenoxy-substituted polyacetylene is prepared by spin-coating or drop-casting a solution of the polymer onto a non-conductive substrate (e.g., glass or quartz). The film is then dried to remove the solvent.

-

Measurement Setup: A four-point probe head is brought into contact with the polymer film.

-

Data Acquisition: A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.

-

Calculation: The sheet resistance is calculated from the measured current and voltage, and the conductivity is then determined by taking into account the thickness of the film.

Caption: Workflow for four-point probe conductivity measurement.

Optical Bandgap Determination

The optical bandgap is determined from the UV-Vis absorption spectrum of a thin film or a solution of the polymer.

Protocol:

-

Sample Preparation: A dilute solution or a thin film of the polymer is prepared.

-

Spectrum Acquisition: The UV-Vis absorption spectrum is recorded using a spectrophotometer.

-

Tauc Plot Construction: The absorption data is used to construct a Tauc plot, which relates the absorption coefficient to the photon energy.

-

Bandgap Extrapolation: The linear portion of the Tauc plot is extrapolated to the energy axis to determine the optical bandgap.

Caption: Workflow for optical bandgap determination using UV-Vis spectroscopy.

Charge Carrier Mobility Measurement

The charge carrier mobility is often measured using the time-of-flight (TOF) technique.[3]

Protocol:

-

Device Fabrication: A sandwich-type device is fabricated with the polymer film between two electrodes. One electrode is semi-transparent.

-

Charge Carrier Generation: A short pulse of light with energy greater than the polymer's bandgap is used to generate charge carriers near the semi-transparent electrode.

-

Carrier Drift: An applied electric field causes the charge carriers to drift across the polymer film.

-

Signal Detection: The transient photocurrent is measured as the carriers travel to the opposite electrode.

-

Mobility Calculation: The transit time of the carriers is determined from the photocurrent transient, and the mobility is calculated using the sample thickness and the applied electric field.

Caption: Workflow for charge carrier mobility measurement using the time-of-flight method.

Conclusion and Future Outlook

Phenoxy-substituted polyacetylenes represent a promising class of conjugated polymers with tunable properties. While the synthetic methodologies are relatively well-established, a significant gap exists in the literature regarding the quantitative electronic properties of these materials. Further research is needed to systematically synthesize a library of phenoxy-substituted polyacetylenes with varying substituents on the phenyl ring and to thoroughly characterize their electrical conductivity, optical bandgap, and charge carrier mobility. Such studies will be crucial for understanding the structure-property relationships in this class of polymers and for unlocking their full potential in applications ranging from organic electronics to advanced drug delivery systems.

References

An In-depth Technical Guide on the Thermal Stability of 1-Ethynyl-4-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1-Ethynyl-4-phenoxybenzene. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related aryl acetylene compounds and their polymers to present a predictive analysis of its thermal behavior. This guide covers physical properties, expected thermal stability, detailed experimental protocols for thermal analysis, and proposed mechanisms for thermal decomposition and polymerization. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is an aromatic organic compound characterized by a terminal ethynyl group and a phenoxy substituent on a benzene ring. This molecular structure makes it a valuable building block in organic synthesis, particularly in the formation of polymers and complex organic molecules through reactions involving the acetylene moiety. The thermal stability of this compound is a critical parameter, influencing its storage, handling, and reactivity in thermally driven processes such as polymerization and high-temperature applications. Understanding its thermal behavior is essential for ensuring process safety, predicting product performance, and designing novel materials.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and processing.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Light yellow to yellow liquid | |

| Boiling Point | 90-95 °C at 0.4 mmHg | |

| Density | 1.074 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6060 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Thermal Stability and Decomposition

Aromatic acetylene compounds are known to undergo exothermic polymerization and decomposition at elevated temperatures. The thermal stability of monosubstituted polyacetylenes has been observed to be significantly enhanced by the presence of bulky side groups, which also increases the tendency for char formation upon decomposition.

It is anticipated that this compound will exhibit thermal decomposition at elevated temperatures, likely proceeding through a free-radical mechanism. The initiation step would involve the homolytic cleavage of the weakest bonds, followed by propagation steps that could include hydrogen abstraction and beta-scission, leading to the formation of various smaller molecules.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on established methods for the analysis of similar organic compounds.[2]

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

-

Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss is first observed.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and polymerization, and to determine the associated enthalpy changes.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected polymerization or decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Cool the sample back to ambient temperature at a controlled rate.

-

A second heating scan may be performed to analyze the properties of the cured or decomposed material.

Proposed Thermal Reaction Mechanisms

The thermal behavior of this compound is expected to be dominated by polymerization of the acetylene group and, at higher temperatures, decomposition of the molecular structure.

Polymerization Mechanism

The thermal polymerization of aryl acetylenes can proceed through a complex free-radical mechanism. The process is initiated by the thermal generation of radicals, which then propagate by adding to the acetylene moieties of other monomer units. This leads to the formation of a conjugated polyene backbone. The bulky phenoxy side groups are expected to influence the stereochemistry of the resulting polymer, poly(this compound). A simplified representation of the polymerization initiation and propagation is depicted below.

Caption: Proposed free-radical polymerization pathway.

Decomposition Pathway

At temperatures exceeding those required for polymerization, the decomposition of this compound is likely to occur. This process is expected to initiate with the cleavage of the weakest bonds in the molecule, such as the C-O ether linkage or C-H bonds, to form radical species. These radicals can then undergo a cascade of reactions, including hydrogen abstraction and fragmentation (β-scission), leading to the formation of smaller, more stable aromatic and aliphatic molecules.

References

Methodological & Application

Synthesis of 1-Ethynyl-4-phenoxybenzene via Sonogashira Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-ethynyl-4-phenoxybenzene, a valuable building block in medicinal chemistry and materials science. The primary synthetic route described is the Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction for the formation of C(sp)-C(sp²) bonds.[1][2]

Introduction

This compound serves as a key intermediate in the synthesis of more complex molecules, including biologically active compounds and functional organic materials.[3] Its structure, featuring a terminal alkyne and a phenoxy group, allows for a variety of subsequent chemical modifications. The Sonogashira coupling provides an efficient method for its preparation from readily available starting materials.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its characterization.

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₀O | [4] |

| Molecular Weight | 194.23 g/mol | [4] |

| CAS Number | 4200-06-0 | [4] |

| Appearance | Colorless solid | |

| Boiling Point | 90-95 °C at 0.4 mmHg | |

| Density | 1.074 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6060 | |

| Purity | 97% | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.45 (m, 2H), 7.38-7.32 (m, 2H), 7.18-7.12 (m, 1H), 7.08-7.02 (m, 4H), 3.08 (s, 1H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0, 156.5, 133.8, 129.9, 124.2, 120.0, 119.2, 117.4, 83.5, 77.2 |

Experimental Protocols

This section details two common protocols for the synthesis of this compound via Sonogashira coupling, starting from either 1-iodo-4-phenoxybenzene or 1-bromo-4-phenoxybenzene.

Protocol 1: From 1-Iodo-4-phenoxybenzene and (Trimethylsilyl)acetylene

This two-step protocol involves the initial Sonogashira coupling of 1-iodo-4-phenoxybenzene with (trimethylsilyl)acetylene, followed by the deprotection of the trimethylsilyl (TMS) group to yield the terminal alkyne.

Materials:

-

1-Iodo-4-phenoxybenzene

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K₂CO₃) in methanol

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-phenoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 1-3 mol%).

-

Solvent and Base Addition: Add anhydrous THF and triethylamine (or diisopropylamine) to the flask. The mixture is typically degassed by several cycles of vacuum and backfilling with the inert gas.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.1-1.5 eq) dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed.

-

Work-up (Coupling Step): Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalysts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected product.

-

Deprotection: Dissolve the crude product in a suitable solvent (e.g., THF or methanol). Add a deprotecting agent such as TBAF (1 M in THF) or a solution of K₂CO₃ in methanol. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Final Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. Purify the crude this compound by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: From 1-Bromo-4-phenoxybenzene and Acetylene Gas

This protocol involves the direct coupling of 1-bromo-4-phenoxybenzene with acetylene gas. This method avoids the use of a protected alkyne and a subsequent deprotection step but requires careful handling of the flammable acetylene gas.

Materials:

-

1-Bromo-4-phenoxybenzene

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)

-

A suitable base (e.g., triethylamine, diisopropylamine, or an inorganic base like K₂CO₃)

-

A suitable solvent (e.g., DMF, THF, or a mixture)

-

Acetylene gas

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a gas inlet and outlet, combine 1-bromo-4-phenoxybenzene (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (if required), and CuI (e.g., 2-10 mol%).

-

Solvent and Base Addition: Add the solvent and the base to the flask. Degas the mixture thoroughly.

-

Introduction of Acetylene: Bubble a slow stream of acetylene gas through the stirred reaction mixture at room temperature or a slightly elevated temperature. The reaction progress is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, stop the acetylene flow and purge the system with an inert gas. Work up the reaction mixture as described in Protocol 1 (step 5). Purify the crude product by flash column chromatography to obtain this compound.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Applications

This compound is a versatile building block with applications in several areas of research and development:

-

Medicinal Chemistry: The terminal alkyne functionality is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize triazole-containing compounds. These triazole derivatives are often explored for their potential biological activities. Phenoxyphenyl scaffolds are present in various bioactive molecules, and the introduction of an ethynyl group provides a handle for further diversification to explore structure-activity relationships (SAR). Derivatives of phenanthrene, which can be synthesized from precursors like this compound, have shown potential as antitumor agents.[5]

-

Materials Science: Arylalkynes are important precursors for the synthesis of conjugated polymers and organic electronic materials. Poly(this compound) is a polyacetylene derivative with a conjugated backbone that exhibits photoluminescence, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[3]

-

Organic Synthesis: As a bifunctional molecule, this compound can undergo various chemical transformations at both the alkyne and the phenoxy moieties, making it a valuable starting material for the synthesis of more complex organic structures.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buy 1-Ethynyl-4-phenylsulfanylbenzene (EVT-3312650) | 97418-73-0 [evitachem.com]

- 4. scbt.com [scbt.com]

- 5. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-Ethynyl-4-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-phenoxybenzene is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, functional materials, and complex molecular architectures. Its synthesis is most commonly and efficiently achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide (typically 4-bromo- or 4-iodophenoxybenzene) and a terminal alkyne. The reaction is prized for its reliability, mild conditions, and tolerance of a wide range of functional groups.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, targeting researchers and professionals in drug development and chemical synthesis.

Reaction Principle and Signaling Pathway

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, in the classic approach, a copper(I) co-catalyst. The generally accepted mechanism involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-iodophenoxybenzene), forming a Pd(II) complex.

-

Transmetalation: A copper(I) acetylide, generated in situ from the terminal alkyne, a copper(I) salt (e.g., CuI), and a base, transfers the acetylide group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

It is important to note that copper-free Sonogashira protocols have also been developed to prevent the formation of undesired alkyne homocoupling byproducts (Glaser coupling).

Data Presentation

The following tables summarize typical reaction parameters and representative yields for the Sonogashira coupling synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of this compound